

An In-Depth Technical Guide to 4-Amino-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Amino-4-methylpentan-1-ol

CAS No.: 85054-53-1

Cat. No.: B1282244

[Get Quote](#)

CAS Number: 85054-53-1

This guide provides a comprehensive technical overview of **4-Amino-4-methylpentan-1-ol**, a bifunctional organic molecule with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. This document explores its chemical and physical properties, outlines a plausible synthetic pathway, discusses its potential applications as a structural motif in drug design, and provides essential safety and handling information.

Introduction and Strategic Overview

4-Amino-4-methylpentan-1-ol is a unique molecular building block characterized by a sterically hindered primary amine and a primary alcohol, separated by a three-carbon aliphatic chain. The tertiary carbon atom adjacent to the amino group introduces significant steric bulk, which can impart desirable properties such as increased metabolic stability and modified binding selectivity when incorporated into larger bioactive molecules. The primary alcohol provides a versatile handle for further chemical modification, making this compound a valuable intermediate for the synthesis of complex molecular architectures. This guide will delve into the

scientific principles that underpin the synthesis and potential utility of this compound for researchers and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **4-Amino-4-methylpentan-1-ol** is essential for its effective use in research and synthesis. These properties are summarized in the table below.

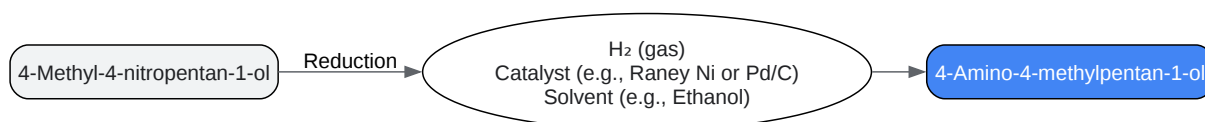
Property	Value	Source(s)
CAS Number	85054-53-1	[1]
Molecular Formula	C ₆ H ₁₅ NO	[1]
Molecular Weight	117.19 g/mol	[1]
IUPAC Name	4-amino-4-methylpentan-1-ol	[1]
Synonyms	4-amino-4-methyl-1-pentanol	[1]
Appearance	Solid (predicted)	
Topological Polar Surface Area (TPSA)	46.25 Å ²	[2]
logP (octanol-water partition coefficient)	0.4962	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	3	[2]

Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for **4-Amino-4-methylpentan-1-ol** are not extensively published, a highly plausible and efficient route involves the catalytic hydrogenation of the corresponding nitro alcohol, 4-methyl-4-nitropentan-1-ol. This method is widely used for the preparation of primary amines from aliphatic nitro compounds.[3][4][5]

Proposed Synthetic Pathway: Reduction of 4-Methyl-4-nitropentan-1-ol

The reduction of the nitro group to a primary amine can be effectively achieved using catalytic hydrogenation. Common catalysts for this transformation include Raney nickel and palladium on carbon (Pd/C).[4] The reaction is typically carried out in a protic solvent such as ethanol or methanol under a hydrogen atmosphere.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-Amino-4-methylpentan-1-ol**.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the reduction of aliphatic nitro compounds.[4][5]

Materials:

- 4-Methyl-4-nitropentan-1-ol
- Raney Nickel (or 10% Pd/C)
- Anhydrous Ethanol
- Hydrogen gas
- Parr hydrogenation apparatus or similar high-pressure reactor
- Diatomaceous earth (e.g., Celite®)
- Standard laboratory glassware and purification equipment

Procedure:

- **Reactor Setup:** In a high-pressure reactor vessel, add a slurry of Raney Nickel (approximately 5-10% by weight of the starting material) in anhydrous ethanol.
- **Addition of Starting Material:** To this slurry, add a solution of 4-methyl-4-nitropentan-1-ol dissolved in anhydrous ethanol.
- **Hydrogenation:** Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 psi, but this should be optimized) and begin vigorous stirring. The reaction is typically run at room temperature to 50°C.
- **Reaction Monitoring:** Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases. This can also be confirmed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of an aliquot of the reaction mixture.
- **Work-up:** Once the reaction is complete, carefully vent the reactor and purge with nitrogen gas.
- **Catalyst Removal:** Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with solvent.
- **Purification:** Remove the ethanol from the filtrate under reduced pressure to yield the crude **4-Amino-4-methylpentan-1-ol**. Further purification can be achieved by vacuum distillation or recrystallization.

Applications in Research and Drug Development

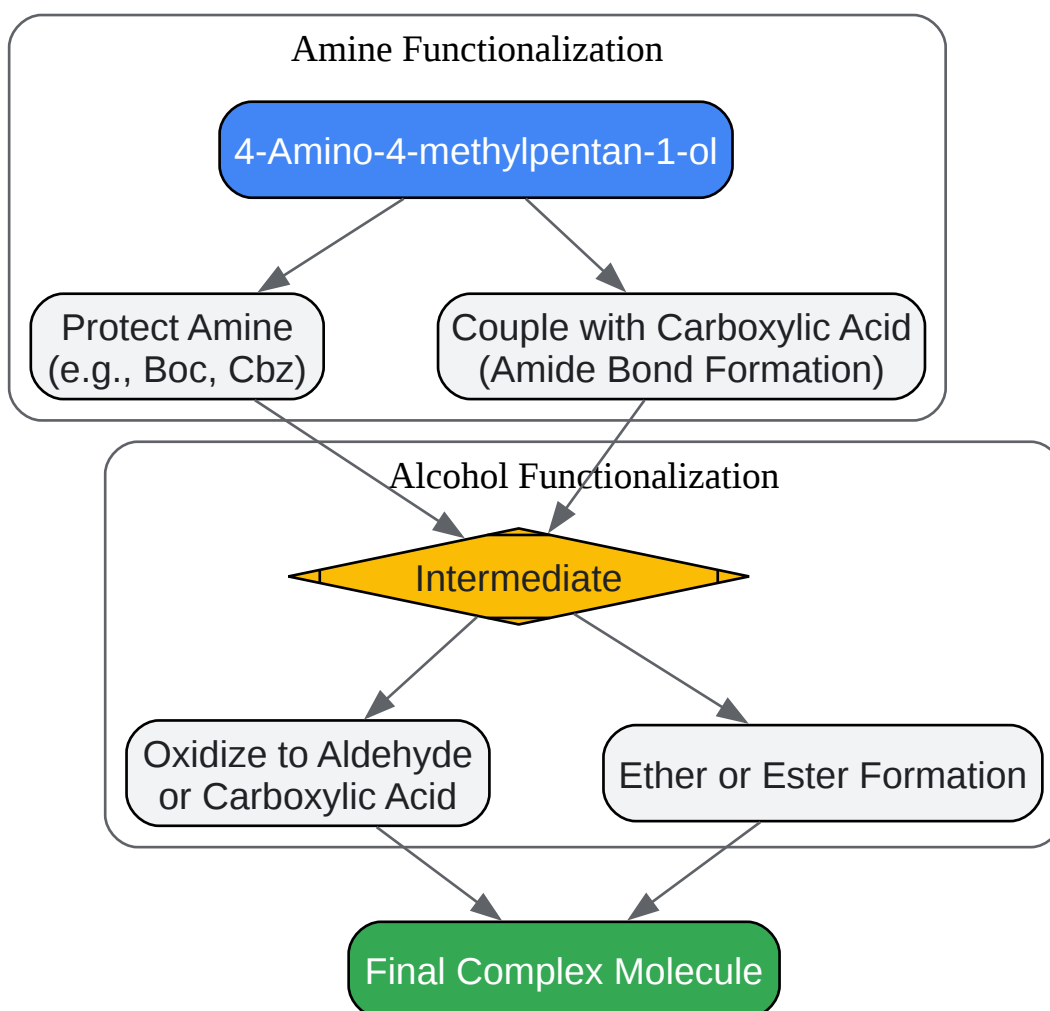
The bifunctional nature of **4-Amino-4-methylpentan-1-ol** makes it a valuable building block in medicinal chemistry. The sterically hindered primary amine and the primary alcohol offer two distinct points for chemical elaboration.

Rationale for Use in Drug Design

- **Steric Shielding:** The two methyl groups on the carbon alpha to the nitrogen atom provide steric hindrance. This can protect the amino group from metabolic degradation, potentially increasing the in vivo half-life of a drug candidate.[6] This steric bulk can also influence the binding orientation of the molecule within a target protein, potentially leading to improved selectivity and potency.
- **Hydrogen Bonding:** The primary amine can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as a hydrogen bond acceptor.[7] Similarly, the primary alcohol can both donate and accept hydrogen bonds. These interactions are crucial for molecular recognition at biological targets.[7]
- **Linker/Scaffold:** The propyl chain separating the amino and hydroxyl groups provides a flexible linker that can be used to connect different pharmacophoric elements. The molecule itself can serve as a scaffold onto which other functional groups can be appended.

Experimental Workflow: Use as a Molecular Building Block

The following workflow outlines a general strategy for incorporating **4-Amino-4-methylpentan-1-ol** into a more complex molecule, a common practice in drug discovery.



[Click to download full resolution via product page](#)

Caption: Workflow for using **4-Amino-4-methylpentan-1-ol** in synthesis.

Analytical Characterization (Predicted)

While experimental spectra are not readily available in the public domain, the key features of the IR and mass spectra can be predicted based on the functional groups present.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption in the region of $3300\text{-}3500\text{ cm}^{-1}$ corresponding to the O-H and N-H stretching vibrations.[8] The presence of two peaks in the N-H region would be indicative of a primary amine.[8] A C-N stretching vibration would likely appear in the $1000\text{-}1250\text{ cm}^{-1}$ region, and a C-O stretch would be expected around $1050\text{-}1150\text{ cm}^{-1}$.

- Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M+) would be expected at $m/z = 117$. A common fragmentation pathway for primary amines is the alpha-cleavage, which in this case would lead to a stable ion at $m/z = 102$ due to the loss of a methyl radical. Loss of the amino group and the adjacent methyl groups could lead to a fragment at $m/z = 58$. Fragmentation of the alcohol moiety could involve the loss of water ($m/z = 99$).^[9]^[10]

Safety and Handling

4-Amino-4-methylpentan-1-ol is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.^[11]

- GHS Hazard Statements:
 - H302: Harmful if swallowed.^[1]^[11]
 - H314: Causes severe skin burns and eye damage.^[1]^[11]
 - H335: May cause respiratory irritation.^[1]^[11]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.^[12]
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.^[12]
- Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.^[12] Recommended storage temperature is 4°C, protected from light.^[2]

References

- PubChem. **4-Amino-4-methylpentan-1-ol**. National Center for Biotechnology Information. [\[Link\]](#)
- Chemical Label for **4-amino-4-methylpentan-1-ol**.
- Nature. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [\[Link\]](#)

- Organic Chemistry Portal. Nitro Reduction - Common Conditions. [[Link](#)]
- Wikipedia. Reduction of nitro compounds. [[Link](#)]
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [[Link](#)]
- YouTube. Mass Spectrometry Fragmentation Part 1. [[Link](#)]
- Chemguide. mass spectra - fragmentation patterns. [[Link](#)]
- Drug Design Principles. Stereoelectronics. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. 4-Amino-4-methylpentan-1-ol | C₆H₁₅NO | CID 13107682 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. chemscene.com [chemscene.com]
3. Thieme E-Books & E-Journals [thieme-connect.de]
4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
6. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pubmed.ncbi.nlm.nih.gov]
7. stereoelectronics.org [stereoelectronics.org]
8. masterorganicchemistry.com [masterorganicchemistry.com]
9. youtube.com [youtube.com]
10. chemguide.co.uk [chemguide.co.uk]
11. chemical-label.com [chemical-label.com]

- [12. assets.thermofisher.com](https://assets.thermofisher.com) [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Amino-4-methylpentan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282244/docs#an-in-depth-technical-guide-to-4-amino-4-methylpentan-1-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)